molecular formula C19H14FN3O3S B15026641 (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15026641
M. Wt: 383.4 g/mol
InChI Key: CHQHMEMTFHFJNY-YBEGLDIGSA-N
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Description

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes a 3,4-dimethoxyphenyl group at position 2 and a 2-fluorobenzylidene moiety at position 5 (Z-configuration).

Properties

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14FN3O3S/c1-25-14-8-7-12(9-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)10-11-5-3-4-6-13(11)20/h3-10H,1-2H3/b16-10-

InChI Key

CHQHMEMTFHFJNY-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally similar compounds differ primarily in substituents at positions 2 (aryl groups) and 5 (benzylidene or heteroarylidene groups). Key examples from the evidence include:

Compound ID Position 2 Substituent Position 5 Substituent Yield (%) Melting Point (°C) Molecular Formula LCMS m/z [M+H]+ Key References
2a (Ev11) Unsubstituted (H?) 2-Fluorobenzylidene 58 192–193 C₁₁H₆FN₃OS 248
2b (Ev11) Unsubstituted (H?) 2-Methoxybenzylidene 54 196–198 C₁₂H₉N₃O₂S 260
BH39242 (Ev17) 3,4-Dimethoxyphenyl 1,3-Diphenylpyrazol-4-ylidene C₂₈H₂₁N₅O₃S 507.563
Ev14 Compound Unsubstituted (H?) 2,3-Dimethoxybenzylidene C₁₃H₁₁N₃O₃S
Target Compound 3,4-Dimethoxyphenyl 2-Fluorobenzylidene C₁₉H₁₅FN₂O₃S

Key Observations:

  • Electron-Donating vs.
  • Fluorine Substitution: The 2-fluorobenzylidene group (shared with 2a in Ev11) introduces steric and electronic effects, which may improve metabolic stability and target affinity .
  • Melting Points: Compounds with bulkier substituents (e.g., diethylamino in Ev11-2e) exhibit higher melting points (>230°C) due to increased molecular rigidity, whereas allyloxy derivatives (e.g., 2c in Ev11) show lower melting points (~133°C) due to flexible side chains .

Spectroscopic and Analytical Data

  • NMR Shifts: In Ev11, the =CH proton in 2a (2-fluorobenzylidene) resonates at δ 8.19 ppm, while 2b (2-methoxybenzylidene) shows a downfield shift to δ 8.34 ppm due to electron-donating methoxy effects . The target compound’s 3,4-dimethoxyphenyl group would likely cause upfield shifts in aromatic protons compared to unsubstituted analogues.
  • LCMS Data: The molecular ion peaks (e.g., m/z 248 for 2a) align with calculated masses, confirming structural integrity .

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